![molecular formula C11H10BrN3O2S B5887392 N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide, also known as BPTA, is a chemical compound that has been widely studied for its potential therapeutic applications. BPTA belongs to the class of thiadiazole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mécanisme D'action
The exact mechanism of action of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In pre-clinical studies, this compound has been shown to reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to possess anti-microbial properties, with activity against a range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide is its versatility. It has been shown to possess a range of biological activities, making it a promising candidate for the development of new therapeutics. Additionally, the synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for further research and development. However, one of the limitations of this compound is its potential toxicity. While this compound has been shown to have a good safety profile in pre-clinical studies, further research is needed to determine its toxicity in humans.
Orientations Futures
There are several future directions for the study of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide. One area of research is the development of this compound-based therapeutics for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of this compound-based anti-cancer therapeutics. Additionally, this compound could be further studied for its anti-microbial properties, with the goal of developing new antibiotics to combat drug-resistant pathogens. Finally, further research is needed to determine the toxicity and safety of this compound in humans, with the goal of eventually bringing this compound-based therapeutics to the clinic.
Méthodes De Synthèse
The synthesis of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves the reaction of 4-bromophenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-bromomethylphenol to yield the final product. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for further research and development.
Applications De Recherche Scientifique
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its anti-cancer properties, with promising results in pre-clinical studies. Additionally, this compound has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c1-7(16)13-11-15-14-10(18-11)6-17-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWPBTRBYWAZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienylthio)acetamide](/img/structure/B5887319.png)
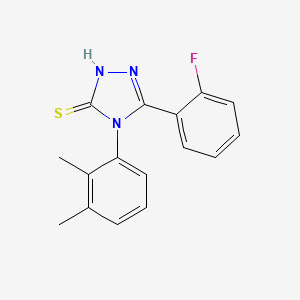
![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)
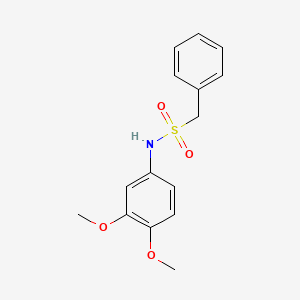
![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
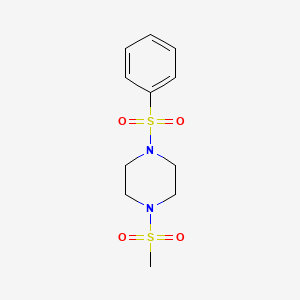
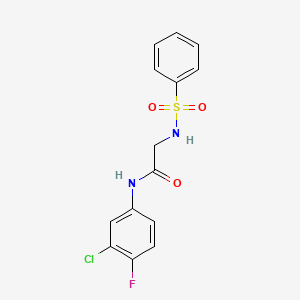
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

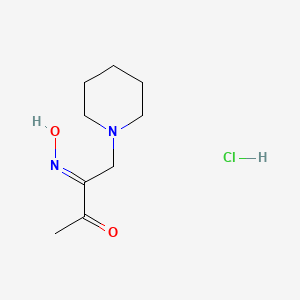
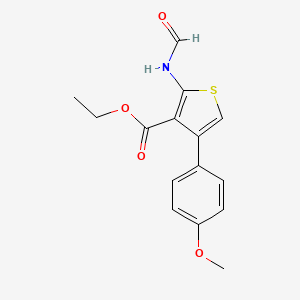
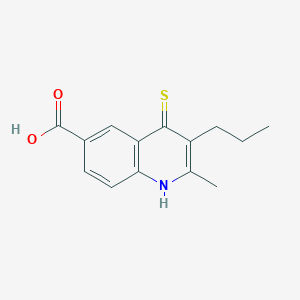
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)